

synthesis and properties of 2-Chloro-4-fluorocinnamic acid

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Compound of Interest

Compound Name: 2-Chloro-4-fluorocinnamic acid

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An In-depth Technical Guide to the Synthesis and Properties of **2-Chloro-4-fluorocinnamic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of organic compounds that has garnered significant attention in medicinal chemistry and materials science. The presence of both chlorine and fluorine substituents on the phenyl ring imparts unique electronic properties and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of **2-Chloro-4-fluorocinnamic acid**, with a focus on methodologies relevant to researchers in the field of drug discovery and organic synthesis.

Introduction: The Significance of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties^{[1][2]}. The introduction of halogen atoms, particularly chlorine and fluorine, into the cinnamic acid backbone can profoundly influence its pharmacokinetic and pharmacodynamic profile. Halogenation can

enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity to improve membrane permeability, and modulate binding interactions with biological targets. Consequently, compounds like **2-Chloro-4-fluorocinnamic acid** serve as valuable intermediates in the synthesis of complex molecules with tailored biological functions[3][4].

Synthesis Methodologies

The synthesis of **2-Chloro-4-fluorocinnamic acid** can be approached through several established carbon-carbon bond-forming reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most common and versatile methods include the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.

Knoevenagel Condensation

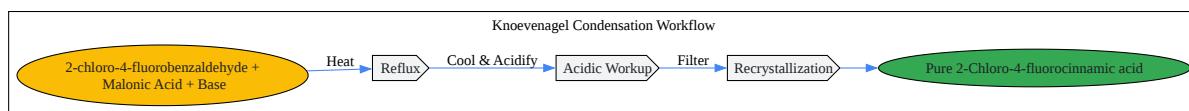
The Knoevenagel condensation is a cornerstone method for the synthesis of cinnamic acids and their derivatives[1]. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst[5][6].

Mechanism and Rationale: The reaction proceeds through the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde (in this case, 2-chloro-4-fluorobenzaldehyde) to form a tetrahedral intermediate. Subsequent dehydration yields the α,β -unsaturated product[5]. The use of malonic acid is particularly advantageous as the initial condensation product, a dicarboxylic acid, readily undergoes decarboxylation upon heating to afford the desired cinnamic acid derivative[6][7].

Experimental Protocol: Knoevenagel Condensation

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-fluorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a suitable solvent such as pyridine or a mixture of toluene and a catalytic amount of piperidine.
- **Reaction Execution:** Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Workup and Isolation:** After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.
- **Purification:** Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude **2-Chloro-4-fluorocinnamic acid** can be purified by recrystallization from an ethanol/water mixture to yield the final product.



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Caption: Knoevenagel Condensation Workflow

Perkin Reaction

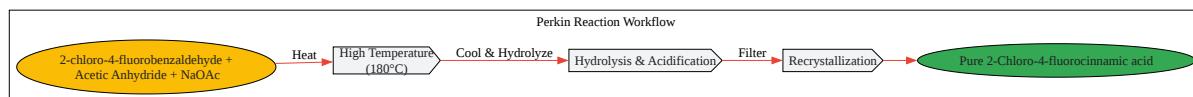
The Perkin reaction provides another classical route to cinnamic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid[8][9][10].

Mechanism and Rationale: The reaction is initiated by the formation of an enolate from the acid anhydride, which then acts as the nucleophile. This enolate attacks the aromatic aldehyde, leading to an aldol-type addition product. Subsequent dehydration and hydrolysis yield the α,β -unsaturated aromatic acid[10]. The Perkin reaction typically requires high temperatures and longer reaction times[11].

Experimental Protocol: Perkin Reaction

- **Reaction Setup:** Combine 2-chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask fitted with a reflux condenser.

- Reaction Execution: Heat the mixture to approximately 180°C for 5-8 hours with continuous stirring[2].
- Workup and Isolation: Allow the reaction mixture to cool and then pour it into water. Neutralize the excess acetic anhydride with a saturated solution of sodium carbonate. Any unreacted aldehyde can be removed by steam distillation.
- Purification: Acidify the resulting solution with concentrated hydrochloric acid to precipitate the crude **2-Chloro-4-fluorocinnamic acid**. Collect the solid by filtration and purify by recrystallization from a suitable solvent system[12].



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Caption: Perkin Reaction Workflow

Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be employed for the synthesis of cinnamic acid derivatives[13][14][15]. This method involves the coupling of an aryl halide with an alkene, such as acrylic acid or its esters, in the presence of a palladium catalyst and a base[16][17].

Mechanism and Rationale: The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and insertion of the alkene (carbopalladation). A subsequent β -hydride elimination step forms the desired product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst[14].

Experimental Protocol: Heck Reaction

- Reaction Setup: In a reaction vessel, dissolve 2-chloro-4-fluorobromobenzene (or a suitable aryl halide precursor) and a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$ with a phosphine ligand) in an appropriate solvent like toluene or DMF.
- Reagent Addition: Add acrylic acid (or an acrylate ester) and a base (e.g., triethylamine or potassium carbonate).
- Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 150°C until the starting material is consumed.
- Workup and Isolation: After cooling, dilute the reaction mixture with a suitable solvent and filter to remove the catalyst. The filtrate is then washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

The accurate characterization of **2-Chloro-4-fluorocinnamic acid** is crucial for its use in further synthetic transformations and biological assays.

Property	Value	Source
CAS Number	133220-86-7	[18] [19]
Molecular Formula	$\text{C}_9\text{H}_6\text{ClFO}_2$	[18] [20]
Molecular Weight	200.59 g/mol	[18]
Appearance	White to off-white crystalline solid	
Melting Point	213-216 °C	
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO.	[21] [22]

Spectroscopic Data:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons (typically in the range of 6.5-8.0 ppm) and the aromatic protons. The coupling constants of the vinylic protons can confirm the trans stereochemistry of the double bond.
- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the vinylic carbons, and the aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, $\sim 2500\text{-}3300\text{ cm}^{-1}$), the C=O stretch of the carbonyl group ($\sim 1680\text{-}1710\text{ cm}^{-1}$), the C=C stretch of the alkene ($\sim 1620\text{-}1640\text{ cm}^{-1}$), and C-Cl and C-F stretches in the fingerprint region[23][24][25].
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Applications in Drug Development

Halogenated cinnamic acids are valuable precursors for the synthesis of a wide array of pharmacologically active molecules. **2-Chloro-4-fluorocinnamic acid** can serve as a key building block for:

- Anticancer Agents: Cinnamic acid derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells[1]. The specific halogenation pattern of **2-Chloro-4-fluorocinnamic acid** can be exploited to design potent and selective anticancer compounds.
- Antimicrobial Agents: The lipophilicity imparted by the halogen atoms can enhance the ability of these compounds to penetrate microbial cell membranes, making them promising candidates for the development of new antibacterial and antifungal drugs[4].
- Enzyme Inhibitors: The cinnamic acid scaffold can be modified to target specific enzymes involved in disease pathways. For instance, some derivatives have shown inhibitory activity against tyrosinase, suggesting potential applications in treating hyperpigmentation disorders[22].

Conclusion

2-Chloro-4-fluorocinnamic acid is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its synthesis can be reliably achieved through well-established methods such as the Knoevenagel condensation, Perkin reaction, and Heck reaction. The presence of both chloro and fluoro substituents provides a unique combination of properties that can be leveraged in the design of novel bioactive compounds. This guide provides a foundational understanding of the synthesis and properties of this compound, intended to facilitate further research and development in this promising area.

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